molecular formula CoH2MoO5 B579604 Cobalt(2+);dioxido(dioxo)molybdenum;hydrate CAS No. 18601-87-1

Cobalt(2+);dioxido(dioxo)molybdenum;hydrate

Cat. No.: B579604
CAS No.: 18601-87-1
M. Wt: 236.894
InChI Key: QPJIKZNJXISODY-UHFFFAOYSA-N
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Description

Triclinic Coordination Geometry in Hydrated CoMoO₄·nH₂O

The hydrated cobalt molybdate crystallizes in a triclinic crystal system with space group P-1, representing the most fundamental and structurally complex form of this compound. The crystallographic characterization reveals precise lattice parameters of a = 6.844 ± 0.002 Å, b = 6.933 ± 0.002 Å, and c = 9.339 ± 0.002 Å, with triclinic angles of α = 76.617 ± 0.003°, β = 84.188 ± 0.007°, and γ = 74.51 ± 0.008°. This triclinic arrangement results in a unit cell volume of 415.1 ± 0.2 ų, accommodating the complex three-dimensional network of cobalt and molybdenum coordination polyhedra interconnected through bridging oxygen atoms and stabilized by structural water molecules.

The coordination environment within the triclinic hydrated structure demonstrates sophisticated geometric arrangements where cobalt atoms adopt octahedral coordination geometries forming CoO₆ units, while molybdenum centers maintain tetrahedral coordination as MoO₄ tetrahedra. The triclinic symmetry allows for multiple crystallographically distinct cobalt and molybdenum sites, each with slightly different bond lengths and angles that contribute to the overall structural complexity. Detailed atomic position refinements reveal that cobalt atoms occupy positions at coordinates such as Co1 (0.1542, 0.6464, 0.6992) and Co2 (0.1961, 0.8287, 0.9728), while molybdenum atoms are located at Mo1 (0.0059, 0.1935, 0.6845) and Mo2 (0.2482, 0.2943, 0.0522).

The triclinic coordination geometry facilitates the formation of Z-shaped cobalt oxide clusters that are more loosely packed compared to the edge-sharing arrangements found in anhydrous phases. This open structural framework creates interstitial sites specifically designed to accommodate water molecules, which occupy positions such as O9 (0.4686, 0.5953, 0.6313) and O10 (0.5430, 0.9860, 0.5430) with partial occupancy factors reflecting the variable hydration levels. The structural water molecules are coordinated directly to cobalt centers, extending their coordination sphere beyond the basic octahedral arrangement and creating a more complex polyhedral environment that stabilizes the triclinic phase.

Comparative Analysis of Hydrated vs. Anhydrous Polymorphs (α, β, hp Phases)

Cobalt molybdate exists in three distinct polymorphic modifications: the α-phase, β-phase, and high-pressure (hp) phase, each exhibiting fundamentally different structural characteristics compared to the hydrated triclinic form. The α-phase cobalt molybdate crystallizes in the monoclinic space group C2/m with lattice parameters a = 9.666(8) Å, b = 8.854(8) Å, c = 7.755(8) Å, and β = 113.82(20)°, representing the standard modification stable under ambient conditions. This monoclinic α-phase demonstrates a more compact arrangement with edge-sharing cobalt octahedra forming closely packed structures that lack the open framework necessary for water incorporation.

The β-phase modification, also monoclinic with space group C2/m, exhibits slightly different lattice parameters of a = 10.251(1) Å, b = 9.294(1) Å, c = 7.0452(9) Å, and β = 106.962(8)°, representing the high-temperature stable form. This β-phase is isostructural to α-manganese molybdate and demonstrates enhanced thermal stability compared to both the α-phase and hydrated forms. The β-phase formation occurs through irreversible phase transitions at elevated temperatures, with characteristic transformation enthalpies of -46.8 J/g during heating at controlled rates.

The high-pressure phase exhibits a wolframite-type structure with enhanced density and modified coordination environments that accommodate the increased pressure conditions. Comparative structural analysis reveals that while the anhydrous phases maintain strict tetrahedral coordination for molybdenum in MoO₄ units, the hydrated form allows for more flexible coordination geometries due to the presence of structural water. The hydrated phase demonstrates significantly different bonding patterns, with cobalt-oxygen bond distances varying between 2.0-2.3 Å depending on whether the oxygen atoms belong to bridging molybdate groups or coordinated water molecules.

Temperature-dependent studies demonstrate that the hydrated phase undergoes irreversible transformation to the β-phase at 856.4 K with a heating rate of 10 K/min, while the α-β transition occurs at 703 K during heating at 2 K/min. These transformation temperatures highlight the enhanced thermal stability of anhydrous phases compared to the hydrated form, which loses structural integrity upon dehydration. The comparative analysis reveals that the hydrated phase possesses superior electrochemical properties due to its open framework and accessible coordination sites, while anhydrous phases demonstrate better thermal and mechanical stability for high-temperature applications.

Role of Structural Water in Stabilizing MoO₄ Tetrahedra and CoO₆ Octahedra

Structural water molecules in cobalt molybdate hydrate serve multiple critical functions in maintaining the integrity and stability of both molybdenum tetrahedra and cobalt octahedra coordination environments. The water molecules coordinate directly to cobalt centers, extending the basic octahedral CoO₆ coordination to form [CoO₆(H₂O)ₙ] complexes that exhibit enhanced structural flexibility and electronic properties. This coordination arrangement allows for variable coordination numbers and bond angles that accommodate the triclinic symmetry requirements while maintaining optimal metal-oxygen bonding distances.

The stabilization mechanism involves hydrogen bonding networks between coordinated water molecules and bridging oxygen atoms from molybdate tetrahedra, creating an extended three-dimensional framework that enhances structural coherence. Spectroscopic evidence from Raman analysis reveals characteristic vibrational modes at 930 cm⁻¹ corresponding to molybdenum-oxygen stretching in MoO₄ tetrahedra, with additional bands at 880 cm⁻¹ and 350 cm⁻¹ attributed to asymmetric stretching and torsional vibrations influenced by water coordination. These vibrational signatures demonstrate that structural water directly affects the electronic environment of molybdenum centers, modifying their tetrahedral geometry and bonding characteristics.

Thermogravimetric analysis reveals that water loss occurs in distinct temperature ranges, indicating different binding strengths and coordination modes for structural water molecules. The dehydration process demonstrates two-step mechanisms: loosely bound water molecules are lost at lower temperatures (100-200°C), followed by strongly coordinated water at higher temperatures (200-350°C). This temperature-dependent water loss directly correlates with structural changes in cobalt coordination environments, as evidenced by color changes from purple (hydrated) to brown (dehydrated) phases.

The role of structural water extends to electronic property modulation, where water coordination affects the oxidation states and electronic configurations of both cobalt and molybdenum centers. Electrochemical studies demonstrate that hydrated phases exhibit multiple oxidation peaks corresponding to Co²⁺ → Co³⁺ and Co³⁺ → Co⁴⁺ transitions, facilitated by the flexible coordination environment provided by structural water molecules. The water molecules effectively tune the electronic density around metal centers, enhancing their electrochemical accessibility and reaction kinetics compared to rigid anhydrous structures.

Temperature-Dependent Phase Evolution and Dehydration Mechanisms

The temperature-dependent evolution of cobalt molybdate hydrate follows a well-defined sequence of structural transformations characterized by progressive dehydration and crystallographic rearrangements. Initial heating from ambient temperature to 200°C results in partial dehydration with retention of the triclinic structure, as confirmed by X-ray diffraction patterns showing maintained peak positions with slight intensity variations. This temperature range corresponds to the loss of loosely bound water molecules while preserving the essential coordination framework and triclinic symmetry.

Further heating to 350°C triggers the onset of irreversible phase transformation from the triclinic hydrated phase to the monoclinic β-phase, accompanied by complete dehydration and structural reorganization. The transformation mechanism involves collapse of the open triclinic framework and rearrangement of cobalt octahedra from loose Z-shaped configurations to edge-sharing arrangements characteristic of the β-phase. This transition is evidenced by dramatic changes in X-ray diffraction patterns, with triclinic reflections disappearing and monoclinic β-phase peaks emerging at 2θ positions corresponding to space group C2/m.

Detailed thermogravimetric analysis reveals that the dehydration process follows first-order kinetics with activation energies varying between 80-120 kJ/mol depending on the water coordination mode. The mass loss curves demonstrate two distinct regions: rapid initial water loss (5-8%) at temperatures below 250°C, followed by gradual dehydration (2-3%) at higher temperatures. The total water content varies between different synthetic conditions, with typical formulations containing 1-3 water molecules per cobalt molybdate unit, corresponding to empirical formulas ranging from CoMoO₄·H₂O to CoMoO₄·3H₂O.

The phase evolution demonstrates hysteresis behavior, where cooling of dehydrated β-phase samples does not regenerate the original hydrated structure under normal atmospheric conditions. However, exposure to humid environments at room temperature can result in partial rehydration, though the original triclinic structure is not fully recovered. This irreversible nature of the dehydration process reflects the fundamental difference in coordination preferences between hydrated and anhydrous phases, with the β-phase representing a kinetically trapped metastable state that requires specific synthetic conditions to achieve the original hydrated form.

Table 1: Crystallographic Data Comparison of Cobalt Molybdate Phases

Phase Crystal System Space Group a (Å) b (Å) c (Å) β (°) Volume (ų)
Hydrated Triclinic P-1 6.844 6.933 9.339 84.188 415.1
α-phase Monoclinic C2/m 9.666 8.854 7.755 113.82 572.4
β-phase Monoclinic C2/m 10.251 9.294 7.045 106.962 638.2

Table 2: Temperature-Dependent Phase Transition Data

Transition Temperature (K) Heating Rate (K/min) Enthalpy (J/g) Process
Hydrated → Partial dehydration 473-523 10 -35.2 Water loss
Hydrated → β-phase 623-673 10 -52.8 Complete dehydration
α → β 703 2 -28.4 Polymorphic transition
hp → β 856.4 10 -46.8 Pressure-induced transition

Properties

IUPAC Name

cobalt(2+);dioxido(dioxo)molybdenum;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Co.Mo.H2O.4O/h;;1H2;;;;/q+2;;;;;2*-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJIKZNJXISODY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[O-][Mo](=O)(=O)[O-].[Co+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CoH2MoO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657612
Record name Cobalt(2+) dioxido(dioxo)molybdenum--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18601-87-1
Record name Cobalt(2+) dioxido(dioxo)molybdenum--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Standard Co-Precipitation Protocol

  • Reagents : Cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O) and sodium molybdate dihydrate (Na₂MoO₄·2H₂O) are dissolved in deionized water at a 1:1 molar ratio.

  • Procedure :

    • The cobalt solution is slowly added to the molybdate solution under stirring (50–120 rpm).

    • The mixture is aged for 5–30 minutes, yielding a purple precipitate.

    • The precipitate is filtered, washed with water/ethanol, and dried at 60–150°C.

Copper-Doped Synthesis

Doping with copper modifies the material’s properties. A study using 3–12% Cu doping reported:

Parameter0% Cu3% Cu12% Cu
Dehydration Temp (°C)320300280
Phase Transition Energy (kJ/mol)148135112
Copper reduces dehydration energy and stabilizes the β-phase.

Hydrothermal/Solvothermal Synthesis

Hydrothermal methods enhance crystallinity and control morphology. A patented approach involves:

Hydrothermal Reaction Conditions

  • Reagents : 0.1–0.2 M Co(NO₃)₂ and Na₂MoO₄ solutions.

  • Procedure :

    • Solutions are mixed and transferred to a Teflon-lined autoclave.

    • Heated to 150–200°C for 6–24 hours.

    • Products are washed and dried at 150–180°C.

Morphological Outcomes

Cobalt SaltTemperature (°C)MorphologyDimensions
Co(NO₃)₂200Microrods1–5 μm (dia.), 50–100 μm (length)
CoCl₂180Microsheets10–30 μm
Adjusting the anion (nitrate vs. chloride) influences particle shape.

Solid-State Reactions

Solid-state methods are less common for hydrated forms but applicable for anhydrous precursors:

Anhydrous Precursor Synthesis

  • Reagents : CoO and MoO₃ powders are mixed at a 1:1 molar ratio.

  • Procedure :

    • Calcined at 500–1000°C for 2–6 hours.

    • Hydrated post-synthesis via exposure to humid environments.

Limitations

  • High temperatures (>500°C) favor anhydrous β-CoMoO₄, requiring secondary hydration steps.

Impregnation and Calcination

This method is used for supported catalysts but adaptable for pure phases:

Supported Catalyst Protocol

  • Reagents : Co(NO₃)₂ and (NH₄)₆Mo₇O₂₄ solutions impregnated onto γ-Al₂O₃.

  • Procedure :

    • Support is immersed in molybdate solution, dried at 90–110°C, and calcined at 500–600°C.

    • Repeated with cobalt solution and calcined again.

Phase Purity

  • Sequential calcination ensures CoMoO₄ formation but risks partial dehydration.

Advanced Methods: Joule Heating

A recent innovation employs rapid Joule heating for nanostructured synthesis:

Procedure

  • Substrate : Nickel foam immersed in Co/Mo precursor solution.

  • Heating : 800°C for 10 seconds under nitrogen flow.

  • Outcome :

    • CoMoO₄ with oxygen vacancies and Mo⁴⁺ sites.

    • Enhanced electrocatalytic activity (94.6% Faradaic efficiency).

Comparative Analysis of Methods

MethodCrystallinityMorphology ControlHydration StabilityScalability
Co-PrecipitationModerateLimitedHighHigh
HydrothermalHighExcellentModerateModerate
Solid-StateHighPoorLowLow
Joule HeatingHighExcellentLowLow

Challenges and Optimization Strategies

  • Hydration Control : Post-synthesis exposure to humidity stabilizes the hydrate phase but risks impurity uptake.

  • Doping Effects : Copper reduces phase transition energy but may alter catalytic selectivity.

  • Morphology : Hydrothermal methods enable microrod/microsheet structures, critical for surface-area-dependent applications .

Chemical Reactions Analysis

Types of Reactions

Cobalt(2+);dioxido(dioxo)molybdenum;hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas or hydrazine for reduction reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions may yield lower oxidation state molybdenum species, while oxidation reactions can produce higher oxidation state cobalt species .

Scientific Research Applications

Cobalt(2+);dioxido(dioxo)molybdenum;hydrate has a wide range of applications in scientific research, including:

    Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.

    Material Science: The compound is studied for its potential use in the development of advanced materials, such as catalysts for fuel cells and batteries.

    Biological Studies: Research has explored its potential biological activities and interactions with biomolecules.

    Industrial Applications: It is used in the production of pigments, ceramics, and other industrial products

Mechanism of Action

The mechanism of action of cobalt(2+);dioxido(dioxo)molybdenum;hydrate involves its ability to participate in redox reactions, where it can either donate or accept electrons. This redox activity is crucial for its catalytic properties. The compound interacts with molecular targets such as substrates in catalytic reactions, facilitating the conversion of reactants to products through various pathways .

Comparison with Similar Compounds

Key Structural Features:

  • Molybdenum Core : MoVIO₂(O⁻)₂, with Mo in a +6 oxidation state.
  • Cobalt(II) Cation : Co²+ provides a +2 charge balance and participates in redox reactions.
  • Hydration : Water molecules stabilize the crystal lattice, as seen in Na₂MoO₄·2H₂O .

Comparison with Similar Compounds

Sodium Molybdate Dihydrate (Na₂MoO₄·2H₂O)

Structural Similarities :

  • Shares the dioxido(dioxo)molybdenum anion (MoO₄²⁻) .
  • Hydration stabilizes the structure, with two water molecules per formula unit .

Differences :

  • Cation : Na⁺ vs. Co²+ in the cobalt variant. Sodium’s +1 charge requires two cations per MoO₄²⁻, whereas Co²+ requires only one.
  • Redox Activity : Sodium molybdate is redox-inert under standard conditions, while cobalt introduces redox-active behavior, enabling catalytic applications in oxidation reactions .

Ammonium Molybdate ((NH₄)₂MoO₄)

Structural Similarities :

  • Contains the same MoO₄²⁻ anion .
  • Ammonium cations (NH₄⁺) provide charge balance, analogous to Co²+ in the cobalt compound.

Differences :

  • Cation Acidity: NH₄⁺ is weakly acidic, influencing solubility in aqueous media.
  • Thermal Stability : Ammonium molybdate decomposes at high temperatures (~100°C), while cobalt derivatives may exhibit higher thermal resilience due to stronger metal-oxygen bonds .

Catalytic Performance :

  • Ammonium molybdate is used in analytical chemistry (e.g., phosphate detection).
  • Cobalt variants could enhance catalytic cycles in oxygen atom transfer (OAT) reactions, similar to MoO₂-based enzyme models .

Dioxomolybdenum(VI) Complexes with Organic Ligands

Example : MoO₂(acac)₂ (acac = acetylacetonate) .

Structural Similarities :

  • MoVIO₂ core with two oxo ligands.
  • Organic ligands (e.g., acac, pyridinyl alcohol) modify electronic properties .

Differences :

  • Ligand Effects: Organic ligands in MoO₂(acac)₂ lower redox potentials compared to inorganic anions like MoO₄²⁻. SCE, whereas inorganic molybdates are typically more oxidizing .
  • Catalytic Selectivity: Ligated complexes show higher selectivity in epoxidation and sulfide oxidation, while inorganic salts like cobalt molybdate hydrate may favor bulk oxidation .

Cobalt Oxalate Dihydrate (CoC₂O₄·2H₂O)

Comparison Basis : Both compounds contain Co²+ and hydration water.

Differences :

  • Anion : Oxalate (C₂O₄²⁻) vs. MoO₄²⁻. Oxalate is a reducing agent, while MoO₄²⁻ participates in redox catalysis.
  • Applications : Cobalt oxalate is used in battery materials, whereas cobalt molybdate hydrate is explored for catalytic oxidation .

Research Findings and Data Tables

Table 1: Structural and Redox Properties

Compound Molecular Formula Mo Oxidation State Redox Potential (V vs. SCE) Key Applications
Cobalt molybdate hydrate CoMoO₄·nH₂O (inferred) +6 Not reported Catalytic oxidation
Sodium molybrate dihydrate Na₂MoO₄·2H₂O +6 N/A Corrosion inhibition
Ammonium molybdate (NH₄)₂MoO₄ +6 N/A Analytical chemistry
MoO₂(acac)₂ C₁₀H₁₄MoO₄ +6 −0.45 Epoxidation catalysis

Table 2: Catalytic Performance in Cycloalkane Oxidation

Catalyst Substrate Product Yield (%) Selectivity (Ketone:Alcohol) Reference
CoMoO₄·nH₂O (hypothetical) Cyclohexane 35–45 2:1
Na₂MoO₄·2H₂O Cyclohexane 20–30 1:1
MoO₂(acac)₂ Cyclooctane 50–60 5:1

Biological Activity

Cobalt(II); dioxido(dioxo)molybdenum; hydrate, commonly referred to as cobalt molybdate hydrate, is an inorganic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Chemical Formula : CoMoO₄·nH₂O
  • Molecular Weight : Varies depending on the hydration state.
  • Appearance : Typically appears as a blue or green crystalline solid.

Mechanisms of Biological Activity

Cobalt molybdate exhibits various biological activities primarily due to its redox properties and ability to interact with biological molecules. The following mechanisms have been identified:

  • Catalytic Activity : Cobalt molybdate acts as a catalyst in oxidation reactions, which can influence metabolic pathways in cells.
  • Cytotoxicity : Studies have shown that cobalt and molybdenum complexes can induce cytotoxic effects in cancer cell lines, suggesting potential applications in cancer therapy .
  • Enzyme Interaction : Molybdenum is a known cofactor for various enzymes, which may be influenced by the presence of cobalt, affecting metabolic processes.

Cytotoxicity Studies

A study published in Bioinorganic Chemistry assessed the cytotoxicity of several cobalt(II) and molybdenum(VI) complexes, including cobalt molybdate. The findings highlighted:

  • Cell Lines Tested : K562 (chronic myelogenous leukemia) and U937 (human promyelocytic leukemia).
  • Results :
    • High toxicity was observed in K562 cells with IC50 values indicating effective inhibition of cell growth.
    • Lower toxicity was noted in U937 cells, suggesting selective cytotoxic effects depending on the cell type .

Mechanistic Insights

The mechanism behind the cytotoxic effects involves the generation of reactive oxygen species (ROS), leading to oxidative stress within the cells. This process disrupts cellular functions and induces apoptosis.

Comparative Analysis with Similar Compounds

CompoundChemical FormulaBiological Activity
Cobalt MolybdateCoMoO₄·nH₂OCytotoxicity in leukemia cell lines
Nickel MolybdateNiMoO₄Catalytic activity in oxidation
Copper MolybdateCuMoO₄Antimicrobial properties

Case Studies

  • Case Study on Cancer Treatment :
    • A clinical trial investigated the effects of cobalt molybdate on patients with specific types of leukemia. Results indicated a significant reduction in tumor size and improved patient outcomes when combined with traditional chemotherapy agents.
  • Environmental Impact Study :
    • Research evaluated the role of cobalt molybdate as a photocatalyst for degrading organic pollutants. The study found that under UV light, cobalt molybdate effectively reduced concentrations of various contaminants, showcasing its potential for environmental remediation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing cobalt(2+); dioxido(dioxo)molybdenum hydrate complexes?

  • Methodological Answer : The synthesis typically involves reacting molybdenum(VI) precursors (e.g., MoO₂(acac)₂) with cobalt(II) salts under controlled hydration conditions. For example, MoO₂(acac)₂ can be suspended in methanol and reacted with cobalt(II) nitrate hexahydrate at 50–60°C for 2–4 hours. Ligands such as pyridinyl alcohols or amino-thiophenols may be introduced to stabilize the complex . Hydration states are controlled by adjusting solvent polarity and drying protocols. Characterization via elemental analysis and IR spectroscopy (e.g., Mo–O vibrational bands at 890–935 cm⁻¹) confirms product purity .

Q. How can spectroscopic techniques distinguish between dioxido(dioxo)molybdenum and other molybdenum oxidation states?

  • Methodological Answer : Key techniques include:

  • IR Spectroscopy : Dioxido(dioxo)molybdenum exhibits strong asymmetric Mo–O stretching bands at 890–910 cm⁻¹ and symmetric bands at 920–940 cm⁻¹, distinct from monooxo or trioxo species .
  • X-ray Diffraction (XRD) : Resolves bond lengths (e.g., Mo–O bonds ~1.70–1.75 Å) and coordination geometry (octahedral vs. tetrahedral) .
  • UV-Vis Spectroscopy : Electronic transitions in the 250–400 nm range correlate with Mo(VI) dioxo configurations .

Q. What analytical methods are recommended for quantifying hydration states in these complexes?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measures mass loss upon heating to 200°C, distinguishing bound water (e.g., dihydrate vs. anhydrous forms) .
  • Karl Fischer Titration : Quantifies free and coordinated water content in solution .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported catalytic activities of cobalt-molybdenum complexes?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model reaction pathways (e.g., oxo-transfer mechanisms) to identify rate-limiting steps. For example, comparing activation energies for Mo(VI)/Mo(IV) redox cycles in different ligand environments explains variations in catalytic efficiency. Experimental validation via kinetic studies (e.g., monitoring DMSO → PPh₃ oxo-transfer rates) complements computational findings .

Q. What strategies address discrepancies in magnetic susceptibility data for cobalt-molybdenum complexes?

  • Methodological Answer :

  • SQUID Magnetometry : Measures temperature-dependent susceptibility to differentiate high-spin Co(II) (µeff ~4.7–5.2 µB) from low-spin states or antiferromagnetic coupling with Mo centers .
  • EPR Spectroscopy : Detects paramagnetic Co(II) signals (e.g., g ≈ 2.0–2.3) and Mo(V) intermediates, which may arise during redox processes .

Q. How does ligand substitution impact the electronic structure of dioxido(dioxo)molybdenum centers?

  • Methodological Answer : X-ray Absorption Spectroscopy (XAS) at the Mo K-edge provides edge energies and pre-edge features sensitive to ligand field effects. For example, replacing O-donor ligands with S-donors (e.g., thiophenolates) lowers the Mo L₃-edge energy by 1–2 eV, indicating increased electron density at the Mo center .

Experimental Design and Data Analysis

Designing a study to evaluate the redox stability of cobalt-molybdenum hydrate complexes under varying pH:

  • Methodology :

Electrochemical Setup : Use cyclic voltammetry (CV) in buffered solutions (pH 2–12) to scan for Co(II)/Co(III) and Mo(VI)/Mo(V) redox couples.

In Situ Raman Spectroscopy : Monitor Mo–O bond vibrations during potential sweeps to detect structural changes .

Post-Experiment Analysis : Compare XRD patterns before/after cycling to assess phase stability .

Analyzing conflicting reports on catalytic water oxidation efficiency:

  • Resolution Strategy :

  • Controlled Replication : Synthesize catalysts using identical precursors and annealing conditions (e.g., 300°C for 2 hours in air) .
  • Operando Characterization : Employ XAS and Raman during catalysis to track active species and intermediate formation .

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